

Application Note: Quantitative Determination of Human IL-12 p70 Levels in Serum Samples

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Introduction

Interleukin-12 (IL-12) is a heterodimeric pro-inflammatory cytokine composed of p35 and p40 subunits, collectively known as IL-12 p70.[1] It is a key regulator of both innate and adaptive immunity, primarily produced by antigen-presenting cells such as macrophages and dendritic cells.[1][2] IL-12 plays a crucial role in the differentiation of naive T cells into T helper 1 (Th1) cells and stimulates the production of interferon-gamma (IFN-y) from T cells and natural killer (NK) cells.[2] Given its central role in immune responses, the accurate quantification of IL-12 p70 in serum is critical for immunology research and the development of novel therapeutics for autoimmune diseases and cancer.

This application note describes a protocol for the quantitative measurement of human IL-12 p70 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA). The assay employs the monoclonal antibody **M122** as the capture antibody, which is specific for the IL-12 p70 heterodimer.

Assay Principle

This assay is a sandwich ELISA designed to measure the concentration of a specific protein, in this case, human IL-12 p70, in a given sample. The microplate wells are pre-coated with a capture antibody, **M122**, which specifically binds to human IL-12 p70. When the serum sample is added to the wells, any IL-12 p70 present is captured by the immobilized antibody. Following



a wash step to remove unbound substances, a biotinylated detection antibody that also recognizes human IL-12 p70 is added, forming a sandwich complex. Subsequently, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of IL-12 p70 captured in the well. The concentration of IL-12 p70 in the sample is then determined by comparing the optical density (O.D.) of the sample to a standard curve generated with a known concentration of recombinant human IL-12 p70.

Data Presentation

The following tables represent typical data obtained using this protocol.

Table 1: Human IL-12 p70 Standard Curve

Standard	Concentration (pg/mL)	O.D. 450 nm
S1	1000	2.458
S2	500	1.632
S3	250	0.985
S4	125	0.551
S5	62.5	0.302
S6	31.25	0.175
S7	15.625	0.110
Blank	0	0.052

Table 2: Quantification of IL-12 p70 in Serum Samples



Sample ID	Dilution Factor	O.D. 450 nm	Calculated Concentration (pg/mL)	Final Concentration (pg/mL)
Serum 1	2	0.876	225.4	450.8
Serum 2	2	0.432	98.7	197.4
Serum 3	2	1.254	380.1	760.2

Experimental Protocols Materials Required

- Human IL-12 p70 ELISA Kit (containing M122-coated microplate, detection antibody, standards, buffers, and substrate)
- Deionized or distilled water
- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- Wash bottle, manifold dispenser, or automated plate washer
- Tubes for sample and standard dilution
- Serum samples

Sample Preparation

- Collect blood samples and allow them to clot for 2 hours at room temperature or overnight at 4°C.
- Centrifuge at approximately 1000 x g for 15 minutes.
- Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
 Avoid repeated freeze-thaw cycles.



- Prior to the assay, bring frozen serum samples to room temperature and centrifuge to remove any precipitates.
- Dilute serum samples 1:2 with the provided assay buffer. For example, mix 50 μ L of serum with 50 μ L of assay buffer.

Assay Procedure

- Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and detection antibody as instructed by the kit manual.
- Add Standards and Samples: Add 100 μL of each standard and diluted sample to the appropriate wells of the M122-coated microplate. Cover the plate and incubate for 2 hours at room temperature.
- Wash: Aspirate each well and wash three times with 300 μL of wash buffer per well. After the
 last wash, remove any remaining wash buffer by inverting the plate and blotting it against
 clean paper towels.
- Add Detection Antibody: Add 100 μ L of the biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
- Wash: Repeat the wash step as described in step 3.
- Add Streptavidin-HRP: Add 100 μL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.
- Wash: Repeat the wash step as described in step 3.
- Develop Color: Add 100 μ L of substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μ L of stop solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the optical density of each well at 450 nm within 30 minutes of stopping the reaction.

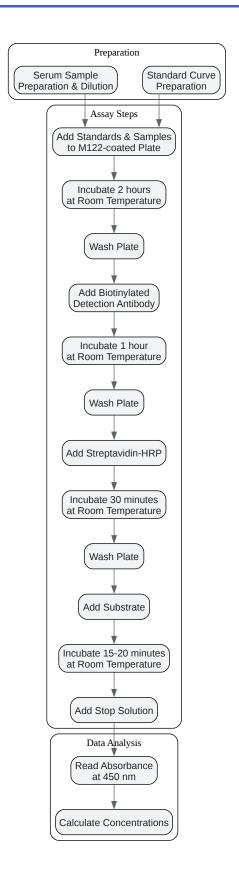


Data Analysis

- Subtract the mean O.D. of the blank from the O.D. of all standards and samples.
- Create a standard curve by plotting the mean O.D. for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Calculate the concentration of IL-12 p70 in the diluted samples by interpolating their O.D. values from the standard curve.
- Multiply the calculated concentration by the dilution factor to obtain the final concentration of IL-12 p70 in the original serum samples.

Visualizations

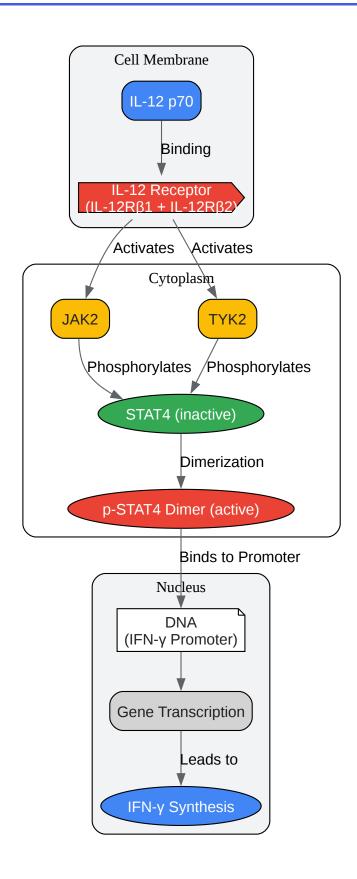




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Caption: Sandwich ELISA workflow for quantifying Human IL-12 p70.





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Caption: IL-12 signaling pathway via JAK-STAT activation.



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References

- 1. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12 Wikipedia [en.wikipedia.org]
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